molecular formula C19H18N2O3 B2704087 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide CAS No. 2034429-43-9

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B2704087
CAS No.: 2034429-43-9
M. Wt: 322.364
InChI Key: PLHORACKCWEKCA-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide is a complex organic compound that features a furan ring, a pyridine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the methoxyphenyl group: The intermediate is then reacted with a methoxyphenyl acetic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of reaction conditions: Scaling up the reaction requires careful optimization of temperature, pressure, and solvent systems to ensure high yield and purity.

    Use of continuous flow reactors: These reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide exerts its effects depends on its application:

    In medicinal chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    In material science: Its electronic properties can influence the behavior of materials in which it is incorporated, affecting conductivity or light absorption.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in various applications. The combination of the furan, pyridine, and methoxyphenyl groups also contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-18-5-3-2-4-15(18)9-19(22)21-11-14-8-17(12-20-10-14)16-6-7-24-13-16/h2-8,10,12-13H,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHORACKCWEKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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